
Diethylcarbamazine pamoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylcarbamazine pamoate is a medication primarily used to treat parasitic infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . It is a synthetic organic compound that is highly specific for several parasites and does not contain any toxic metallic elements . This compound is taken orally and is known for its effectiveness in combating filarial diseases .
Vorbereitungsmethoden
Diethylcarbamazine pamoate is synthesized from 4-methylpiperazine . The synthetic route involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine . The industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Diethylcarbamazine pamoate undergoes various chemical reactions, including:
Oxidation: Diethylcarbamazine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert diethylcarbamazine to its amine derivatives.
Substitution: Diethylcarbamazine can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are N-oxides, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Diethylcarbamazine pamoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of diethylcarbamazine pamoate involves sensitizing the microfilariae to phagocytosis . It inhibits arachidonic acid metabolism in microfilariae, making them more susceptible to innate immune attack . The molecular targets and pathways involved include inducible nitric-oxide synthase and the cyclooxygenase pathway .
Vergleich Mit ähnlichen Verbindungen
Diethylcarbamazine pamoate is unique compared to other anthelmintic drugs due to its specific mechanism of action and its effectiveness against a wide range of parasitic infections . Similar compounds include:
Ivermectin: Preferred for treating onchocerciasis (river blindness) but less effective against other filarial diseases.
Albendazole: Used in combination with diethylcarbamazine for mass drug administration to eliminate lymphatic filariasis.
Pyrantel pamoate: Another anthelmintic that produces immobilization of worms by neuromuscular blockade.
This compound stands out due to its unique ability to alter arachidonic acid metabolism and its broad-spectrum activity against various filarial parasites .
Eigenschaften
CAS-Nummer |
56973-50-3 |
|---|---|
Molekularformel |
C33H37N3O7 |
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-diethyl-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H16O6.C10H21N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-9H2,1-3H3 |
InChI-Schlüssel |
BDLFTHFBZRBSSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


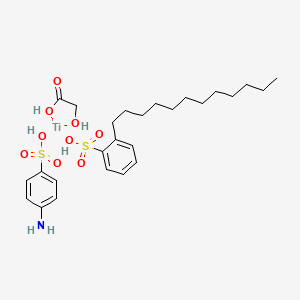


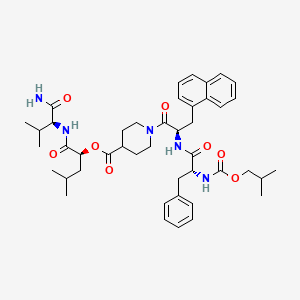
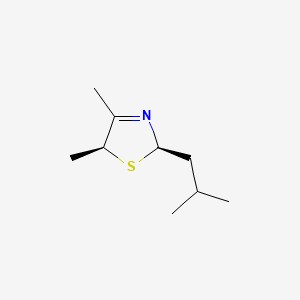
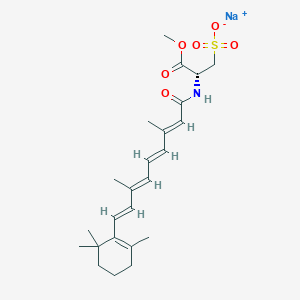
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

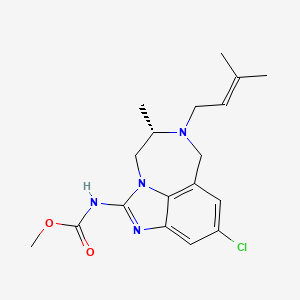

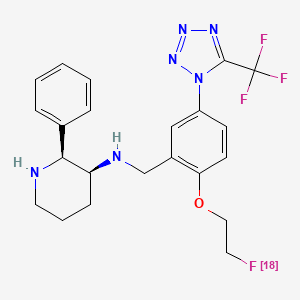
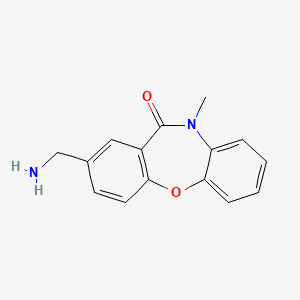
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

